Product packaging for Hex-5-en-3-amine hydrochloride(Cat. No.:CAS No. 852879-02-8)

Hex-5-en-3-amine hydrochloride

Cat. No.: B1446843
CAS No.: 852879-02-8
M. Wt: 135.63 g/mol
InChI Key: CDVTZJRSOZOAAA-UHFFFAOYSA-N
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Description

Contextual Significance of Hex-5-en-3-amine Hydrochloride in Organic Synthesis and Medicinal Chemistry

The strategic importance of this compound lies in its dual functionality. The primary amine group serves as a nucleophile and a site for the introduction of nitrogen-containing moieties, which are prevalent in biologically active molecules and functional materials. Simultaneously, the terminal alkene group provides a handle for a wide array of chemical modifications, including addition reactions and polymerizations.

In organic synthesis, this compound is utilized as a versatile intermediate for the construction of more complex molecular architectures. chemscene.comnih.gov Its ability to undergo reactions at either the amine or the alkene functionality, or both, allows for the divergent synthesis of a variety of derivatives. The alkene moiety, for instance, is amenable to reactions such as hydroamination and epoxidation.

From a medicinal chemistry perspective, the structural motif of a hexenamine is of interest for the development of novel therapeutic agents. The amine group can participate in crucial hydrogen bonding and ionic interactions with biological targets, while the hydrocarbon chain influences the compound's lipophilicity and spatial arrangement. The hydrochloride salt form is often preferred in pharmaceutical contexts to improve solubility and stability.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic research concerning this compound and related allylic amines is focused on several key areas. A primary objective is the exploration of its synthetic utility as a building block for creating diverse chemical libraries. Researchers are investigating new methodologies that leverage the compound's dual reactivity to access novel molecular scaffolds. nih.govnih.gov

Another significant area of inquiry is the incorporation of the hexenamine scaffold into pharmaceutically active compounds. cymitquimica.com Studies are being conducted to understand the structure-activity relationships of its derivatives and their potential interactions with biological targets. The development of efficient and stereoselective synthetic routes to chiral allylic amines is a particularly active field of research, as the stereochemistry of such compounds is often critical for their biological activity. nih.gov The broader academic interest in allylic amines stems from their role as key intermediates in the synthesis of natural products, peptide isosteres, and other bioactive molecules. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 852879-02-8 chemscene.comsigmaaldrich.comamericanelements.com
Molecular Formula C6H14ClN chemscene.comsigmaaldrich.comamericanelements.com
Molecular Weight 135.64 g/mol chemscene.comsigmaaldrich.comamericanelements.com
IUPAC Name hex-5-en-3-amine;hydrochloride americanelements.com
Synonyms (1-Ethylbut-3-enyl)amine hydrochloride, Hex-5-en-3-amine HCl chemscene.comamericanelements.com
Physical Form Solid sigmaaldrich.com
SMILES CCC(CC=C)N.Cl chemscene.com
InChI Key CDVTZJRSOZOAAA-UHFFFAOYSA-N sigmaaldrich.comamericanelements.com

Computationally Predicted Properties

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 26.02 Ų chemscene.com
logP 1.7216 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 1 chemscene.com
Rotatable Bonds 3 chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClN B1446843 Hex-5-en-3-amine hydrochloride CAS No. 852879-02-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-5-6(7)4-2;/h3,6H,1,4-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVTZJRSOZOAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for Hex 5 En 3 Amine Hydrochloride

Established Synthetic Pathways for the Amine Moiety Precursor

The synthesis of the free base, Hex-5-en-3-amine, is the critical first phase. The choice of pathway depends on factors such as the availability of starting materials, desired purity, and scalability.

Reductive amination is a widely utilized and versatile method for forming amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine source, followed by the reduction of the intermediate imine to the target amine. masterorganicchemistry.com

For the synthesis of Hex-5-en-3-amine, the precursor would be Hex-5-en-3-one. The reaction proceeds in two main steps, which can often be combined into a one-pot procedure:

Imine Formation: Hex-5-en-3-one reacts with an amine source, typically ammonia (B1221849) for a primary amine, under mildly acidic conditions to form a C=N double bond, yielding an imine intermediate. libretexts.orgbyjus.com

Reduction: The imine is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with the choice influencing the reaction conditions and selectivity. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is mild enough to selectively reduce the imine in the presence of the starting ketone, allowing for a convenient one-pot reaction. masterorganicchemistry.comyoutube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent that serves a similar purpose. masterorganicchemistry.com Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel can also achieve the reduction. wikipedia.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH ~6-7 Selective for imines; allows one-pot synthesis. Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Acetic Acid Non-toxic byproducts; mild and effective. Moisture sensitive.

The formation of Hex-5-en-3-amine can also be achieved via nucleophilic substitution, where an amine nucleophile displaces a leaving group on an appropriate alkyl substrate. libretexts.org The most direct approach involves the reaction of 3-halo-hex-5-ene (e.g., 3-bromo-hex-5-ene) with ammonia. youtube.com

In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. youtube.com However, this method suffers from a significant drawback: over-alkylation. youtube.com The primary amine product (Hex-5-en-3-amine) is also nucleophilic and can react with another molecule of the alkyl halide to form a secondary amine, which can further react to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This leads to a mixture of products that can be difficult to separate. youtube.com

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled alternative for preparing primary amines. libretexts.org This method involves:

Alkylation of potassium phthalimide (B116566) with the alkyl halide (3-halo-hex-5-ene). The phthalimide anion acts as a surrogate for ammonia.

Hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the desired primary amine. libretexts.org

Hydroamination represents a highly atom-economical approach, involving the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond. wikipedia.orglibretexts.org For the synthesis of Hex-5-en-3-amine, this would be an intermolecular addition of ammonia across the double bond of a suitable C6 alkene.

This reaction is often thermodynamically favorable but kinetically slow, thus requiring catalysis. researchgate.net Catalysts can range from alkali metals and rare-earth metals to late transition-metal complexes. libretexts.orgresearchgate.net The mechanism generally proceeds via one of two pathways:

Amine Activation: The catalyst deprotonates the amine to form a metal-amido complex, which then undergoes nucleophilic attack on the alkene. acs.org

Alkene Activation: The catalyst coordinates to the alkene, making it more susceptible to nucleophilic attack by the amine. libretexts.org

A key challenge in intermolecular hydroamination is controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition). acs.orglibretexts.org

Modern synthetic chemistry has seen the emergence of radical-mediated reactions for C-N bond formation. cam.ac.uk These methods can proceed under mild conditions, often initiated by visible light photoredox catalysis. researchgate.net One strategy involves the generation of an electrophilic aminium radical cation from an amine precursor. nih.gov This radical species can then add to an alkene. nih.govwhiterose.ac.uk

For a molecule like Hex-5-en-3-amine, a potential radical strategy could involve the anti-Markovnikov addition of an N-H bond across an alkene via a radical mechanism, offering a complementary approach to traditional polar-reaction-based methods. These reactions often exhibit high functional group tolerance. cam.ac.uk

The Delépine reaction is a classical method for synthesizing primary amines from alkyl or benzyl (B1604629) halides that directly yields the amine hydrochloride salt. wikipedia.orgorganic-chemistry.org This makes it a particularly efficient route for the target compound. The reaction proceeds in two steps:

Salt Formation: An appropriate alkyl halide, such as 3-bromo-hex-5-ene, is treated with hexamethylenetetramine (also known as urotropine). alfa-chemistry.comscribd.com An Sₙ2 reaction occurs, where the alkyl halide alkylates one of the nitrogen atoms of the hexamethylenetetramine to form a stable quaternary ammonium salt, which often precipitates from the reaction medium. organic-chemistry.orgscribd.com

Acid Hydrolysis: The resulting quaternary ammonium salt is then hydrolyzed by refluxing in concentrated ethanolic hydrochloric acid. wikipedia.orgsciencemadness.org This step cleaves the complex, liberating the primary amine as its hydrochloride salt, along with formaldehyde (B43269) and ammonium chloride as byproducts. wikipedia.orgorganic-chemistry.org

The primary advantages of the Delépine reaction are its selectivity for primary amines, thereby avoiding the over-alkylation issues seen in direct amination with ammonia, and the direct formation of the desired hydrochloride salt. wikipedia.orgalfa-chemistry.com

Conversion of Hex-5-en-3-amine to its Hydrochloride Salt

For synthetic routes that yield the free base of Hex-5-en-3-amine (e.g., reductive amination, Gabriel synthesis), a final conversion step is necessary to produce the hydrochloride salt. This is a standard acid-base reaction. libretexts.org Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org

The procedure typically involves dissolving the free amine in a suitable organic solvent in which the amine is soluble but the hydrochloride salt is not. Common solvents include diethyl ether, isopropanol, or dioxane. chemicalforums.comsciencemadness.org Hydrochloric acid is then added to the solution. The HCl can be introduced in several forms:

As a concentrated aqueous solution, though the presence of water can sometimes hinder precipitation. sciencemadness.org

As a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane). chemicalforums.com

As anhydrous HCl gas bubbled through the solution. reddit.com

Upon addition, the amine's nitrogen atom is protonated by the HCl, forming the corresponding ammonium cation and a chloride anion. jst.go.jp

R-NH₂ + HCl → [R-NH₃]⁺Cl⁻

The resulting ionic salt, Hex-5-en-3-amine hydrochloride, is generally less soluble in nonpolar organic solvents than its free base precursor and will precipitate out of the solution, allowing for its isolation by filtration. chemicalforums.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound is essential for achieving maximum yield and purity, particularly in large-scale production. This involves a systematic approach to understanding and controlling key reaction parameters using modern process chemistry tools.

Process Analytical Technology (PAT) is a framework endorsed by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgmt.comlongdom.org The goal is to build quality into the product by understanding and controlling the process, rather than relying solely on final product testing. mt.com

In the synthesis of this compound, PAT can be implemented to monitor the salt formation reaction in real-time. Spectroscopic tools like in-line Fourier Transform Infrared (FTIR) or Raman spectroscopy are particularly valuable. americanpharmaceuticalreview.com These analyzers can be used to:

Monitor Reactant Consumption: Track the concentration of the free amine in the reaction mixture.

Track Product Formation: Observe the appearance and concentration of the ammonium salt.

Ensure Reaction Completion: Determine the precise endpoint of the reaction, ensuring complete conversion and avoiding the addition of excess HCl.

Detect Impurities: Monitor for the formation of any byproducts in real-time.

By providing continuous data, PAT enables tighter control over the reaction, leading to improved consistency, higher yields, and enhanced purity of the final product. americanpharmaceuticalreview.com

Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. wikipedia.org For the synthesis of this compound, DoE can be employed to identify and optimize the critical process parameters that have the most significant impact on yield and purity.

A typical DoE study for this synthesis might investigate factors such as reaction temperature, the molar ratio of amine to HCl, the rate of HCl addition, and the choice of solvent. The responses measured would be the percentage yield and the purity of the isolated hydrochloride salt.

Table 1: Example Design of Experiments (DoE) Matrix for Synthesis Optimization This interactive table illustrates a potential experimental design. Users can sort and filter to see how different combinations of factors are tested to find optimal conditions.

Experiment Run Temperature (°C) Molar Ratio (Amine:HCl) Solvent Response: Yield (%) Response: Purity (%)
1 0 1:1.0 Diethyl Ether 95 99.5
2 25 1:1.0 Diethyl Ether 92 99.1
3 0 1:1.1 Diethyl Ether 98 99.8
4 25 1:1.1 Diethyl Ether 96 99.6
5 0 1:1.0 Toluene 88 98.5
6 25 1:1.0 Toluene 85 98.2
7 0 1:1.1 Toluene 91 99.0

Analyzing the results from such a study allows researchers to build a mathematical model of the process, identifying the optimal conditions to maximize both yield and purity.

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed:

Heat Management: The neutralization reaction between an amine and HCl is exothermic. On a large scale, this heat must be efficiently removed to maintain a consistent reaction temperature and prevent potential side reactions or solvent boiling. This requires reactors with appropriate cooling jackets and heat exchange systems.

Mass Transfer: Ensuring that the hydrochloric acid is uniformly mixed with the amine solution is crucial for complete and efficient reaction. Inadequate mixing can lead to localized areas of high concentration, potentially causing impurity formation. Industrial reactors are equipped with powerful agitation systems designed to handle large volumes.

Solid Handling: The final product is a solid crystalline material. The industrial process must include robust systems for filtration, washing (to remove excess acid and solvent), and drying of the product while minimizing product loss and ensuring worker safety.

Solvent Selection and Recovery: The choice of solvent is critical, impacting reaction efficiency, product precipitation, and ease of recovery. google.com On an industrial scale, solvent recovery and recycling are essential for making the process economically viable and environmentally sustainable.

Stereoselective Synthesis Approaches

The carbon atom at position 3 of Hex-5-en-3-amine is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. For many applications, particularly in pharmaceuticals, it is often necessary to synthesize a single enantiomer. Stereoselective synthesis provides methods to achieve this.

Enantioselective catalysis is a powerful strategy for producing chiral amines with high enantiomeric purity. nih.govacs.org One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of a prochiral imine. nih.gov This approach could be applied to the synthesis of a single enantiomer of Hex-5-en-3-amine.

The strategy would involve:

Imine Formation: Reaction of an appropriate ketone (hex-5-en-3-one) with ammonia or an ammonia equivalent to form the corresponding prochiral imine (hex-5-en-3-imine).

Asymmetric Hydrogenation: The imine is then reduced using hydrogen gas in the presence of a chiral transition metal catalyst. These catalysts typically consist of a metal center (such as Iridium, Rhodium, or Ruthenium) coordinated to a chiral organic ligand. The ligand creates a chiral environment around the metal, directing the hydrogen addition to one face of the imine double bond, leading to the preferential formation of one enantiomer of the amine. nih.govacs.org

Significant advances have been made in developing new chiral phosphorus ligands and other catalyst systems that provide excellent enantioselectivity for a wide range of substrates. nih.govacs.org

Table 2: Representative Catalyst Systems for Asymmetric Imine Hydrogenation This table presents examples of catalyst systems used for the enantioselective synthesis of chiral amines, which are applicable to the synthesis of Hex-5-en-3-amine. Data is representative of performance for similar substrates.

Catalyst Metal Chiral Ligand Family Substrate Type Achieved Enantiomeric Excess (ee) Reference
Iridium (Ir) Phosphine-Phosphoramidite N-Aryl Imines >95% nih.gov
Rhodium (Rh) Me-DuPHOS Cyano-substituted Alkenes >99% researchgate.net
Palladium (Pd) C4-TunePhos Cyclic Imines 86-95% acs.org

Following the asymmetric synthesis of the desired enantiomer of the free amine, the final hydrochloride salt can be formed using the controlled acid addition methods described previously.

Asymmetric Induction Strategies

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric induction strategies to control the stereochemistry at the C3 chiral center. The primary approach for introducing this chirality involves the enantioselective addition of a vinyl or allyl nucleophile to an imine derived from propionaldehyde (B47417). Key strategies in this endeavor include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions, each offering distinct advantages in achieving high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of homoallylic amines. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids and their analogues, have proven effective in activating imines towards nucleophilic attack while creating a chiral environment to direct the stereochemical outcome. nih.govnih.govuiowa.edusigmaaldrich.com For instance, the allylation of N-acylimines using chiral 3,3'-diaryl-BINOL catalysts can proceed with high enantioselectivities, often exceeding 90% ee, for a range of aliphatic and aromatic substrates. nih.gov Similarly, chiral disulfonimides have been successfully employed in the three-component coupling of aldehydes, amines, and allyltrimethylsilane (B147118) to afford protected homoallylic amines with good yields and high enantioselectivity. nih.gov

Transition metal catalysis offers another robust avenue for the asymmetric synthesis of chiral amines. acs.org Copper-catalyzed methodologies, in particular, have been explored for the asymmetric allylation of imines. nih.gov These reactions often utilize chiral ligands, such as those derived from BINAP or related phosphines, to induce asymmetry. The copper(I) catalyst activates the imine for nucleophilic addition of an allylmetal reagent, with the chiral ligand controlling the facial selectivity of the attack. nih.gov Rhodium-catalyzed asymmetric hydroamination and allylation of imines also represent viable strategies, providing access to chiral homoallylic amines with high enantiomeric excess. acs.org

The use of chiral auxiliaries is a classical yet reliable method for asymmetric synthesis. yale.edunih.govsigmaaldrich.comwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. For the synthesis of Hex-5-en-3-amine, a chiral amine auxiliary could be condensed with propionaldehyde to form a chiral imine. Subsequent diastereoselective addition of a vinyl or allyl nucleophile, followed by removal of the auxiliary, would yield the enantiomerically enriched target amine. While effective, this method is often less atom-economical than catalytic approaches.

Below is a table summarizing various asymmetric induction strategies applicable to the synthesis of chiral homoallylic amines, which could be adapted for the synthesis of Hex-5-en-3-amine.

Catalyst/AuxiliarySubstrate TypeReagentYield (%)Enantioselectivity (% ee)
Chiral 3,3'-Diaryl-BINOLN-AcylimineAllylboronate75-9490-99
Chiral DisulfonimideAldehyde, AmineAllyltrimethylsilane65-8482-97
Copper(I)/Chiral LigandImineAllylmetal ReagentModerate to HighHigh
Rhodium/Chiral LigandAliphatic AldimineAllylboronateup to 95up to 98
Chiral AuxiliaryImine derived from chiral amineVinyl/Allyl NucleophileVariableHigh (as de)

Advanced Spectroscopic and Structural Elucidation of Hex 5 En 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For Hex-5-en-3-amine hydrochloride, a comprehensive suite of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl and the pentenyl moieties of the molecule. The presence of the hydrochloride salt influences the chemical shifts of protons near the ammonium (B1175870) center, causing them to appear at a lower field (higher ppm) due to deshielding effects.

The terminal vinyl protons (H-6) typically present as distinct multiplets in the range of 5.10-5.25 ppm, with the internal vinyl proton (H-5) appearing further downfield, around 5.70-5.90 ppm, as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons (H-4). The protons on the carbon adjacent to the nitrogen (H-3 and H-1') are deshielded by the electron-withdrawing ammonium group, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-10.95t7.4
H-22.55q7.4
H-33.10m-
H-42.30m-
H-55.80ddt17.1, 10.2, 6.5
H-6a5.15dq17.1, 1.5
H-6b5.10dq10.2, 1.5

Note: Predicted data based on chemical structure and typical values.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to each carbon atom in the hexenyl and ethyl chains. The carbons directly bonded to the nitrogen atom (C-3 and C-1') are shifted downfield due to the inductive effect of the ammonium group. The olefinic carbons (C-5 and C-6) appear in the characteristic downfield region for sp²-hybridized carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Carbon AssignmentChemical Shift (δ, ppm)
C-113.5
C-245.0
C-358.0
C-435.0
C-5134.0
C-6118.0

Note: Predicted data based on chemical structure and typical values.

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. Key correlations would be observed between H-1 and H-2 of the ethyl group, and between the protons of the pentenyl chain: H-3 with H-4, H-4 with H-5, and H-5 with the terminal H-6 protons. This confirms the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton signal at ~0.95 ppm to the carbon signal at ~13.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the ethyl and pentenyl fragments. For instance, correlations would be expected from the H-2 protons to C-3, and from the H-4 protons to C-3, unequivocally establishing the point of attachment of both alkyl chains to the central nitrogen atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound, the analysis would be performed on the free amine cation, [C₆H₁₃N + H]⁺. The high-resolution measurement distinguishes the exact mass from other ions with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

Table 3: Predicted HRMS Data for Hex-5-en-3-amine

Ion FormulaCalculated m/z
[C₆H₁₄N]⁺100.1121

Note: Data represents the protonated free amine, [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of Hex-5-en-3-amine) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to elucidate the structure of the parent molecule. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium ion.

For Hex-5-en-3-amine, two primary α-cleavage pathways are anticipated:

Loss of an ethyl radical: Cleavage of the C2-C3 bond would result in the loss of a C₂H₅• radical (mass 29 Da), leading to the formation of a prominent fragment ion at m/z 70.

Loss of a butyl radical: Cleavage of the C3-C4 bond would lead to the loss of a C₄H₇• radical (mass 57 Da), producing a fragment ion at m/z 42.

The relative abundance of these fragment ions can provide further structural information. The cleavage that leads to the loss of the largest possible radical is often the most favorable pathway.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of Hex-5-en-3-amine

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
100.170.1C₂H₅•α-cleavage (loss of ethyl radical)
100.142.1C₄H₇•α-cleavage (loss of butenyl radical)

Note: m/z values are for the cationic fragments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, one would expect to observe characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the ammonium group, C-H stretching and bending vibrations of the alkyl and alkenyl portions, and the C=C stretching of the vinyl group. However, a specific, experimentally obtained FT-IR spectrum with assigned vibrational frequencies for this compound could not be located in scientific databases.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be expected to provide strong signals for the C=C double bond and the carbon backbone. As with the FT-IR data, a published Raman spectrum for this specific compound with detailed peak assignments is not available.

Due to the absence of published experimental data, a detailed article with data tables and in-depth research findings on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.

Chemical Reactivity and Mechanistic Investigations of Hex 5 En 3 Amine Hydrochloride

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the free amine makes it a potent nucleophile and a base, enabling a variety of reactions.

Nucleophilic Substitution Reactions

The primary amine functionality of Hex-5-en-3-amine can act as a nucleophile, reacting with electrophiles such as haloalkanes to form new carbon-nitrogen bonds. This reaction typically proceeds via a nucleophilic substitution mechanism. With primary haloalkanes, the reaction follows an Sₙ2 (bimolecular nucleophilic substitution) pathway.

The mechanism involves the direct attack of the amine's lone pair on the electrophilic carbon of the haloalkane, displacing the halide leaving group in a single, concerted step. A second equivalent of the amine or another base is required to deprotonate the resulting ammonium (B1175870) salt, yielding the neutral secondary amine product.

A significant challenge in this reaction is the potential for over-alkylation. The secondary amine product is also nucleophilic and can compete with the starting primary amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. Using a large excess of the initial amine can favor mono-alkylation.

ReactantReagentConditionsProductMechanism
Hex-5-en-3-amineBromoethane (CH₃CH₂Br)Excess amine, polar solventN-Ethylhex-5-en-3-amineSₙ2
Hex-5-en-3-amine2-Bromopropane ((CH₃)₂CHBr)Polar solventN-Isopropylhex-5-en-3-amineSₙ2/Sₙ1 mixture
Table 1: Examples of Nucleophilic Substitution Reactions.

Acylation and Sulfonylation Reactions

Acylation: Hex-5-en-3-amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. This transformation is a nucleophilic addition-elimination reaction. The reaction is typically rapid and proceeds with high yield.

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. A base, such as pyridine or excess amine, is used to neutralize the hydrogen chloride (HCl) byproduct.

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. The mechanism is analogous to acylation, involving nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is a reliable method for protecting the amine group or for synthesizing biologically active sulfonamide compounds.

Reaction TypeReagentBaseProduct
AcylationEthanoyl chloride (CH₃COCl)PyridineN-(Hex-5-en-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl chloride (TsCl)TriethylamineN-(Hex-5-en-3-yl)-4-methylbenzenesulfonamide
Table 2: Acylation and Sulfonylation Reaction Examples.

Oxidation of the Amine Moiety

The primary amine group of Hex-5-en-3-amine can be oxidized to form various nitrogen-containing functional groups. Selective oxidation can yield hydroxylamines or oximes. For instance, oxidation using reagents like OXONE® over silica gel has been shown to selectively convert primary amines to their corresponding hydroxylamines. Further oxidation can lead to the formation of oximes. The use of oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) can efficiently convert aliphatic primary amines to oximes at room temperature. These transformations are valuable in synthetic chemistry for creating precursors to other functional groups.

Formation of Imines and their Subsequent Transformations

Hex-5-en-3-amine, as a primary amine, reacts with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically catalyzed by a mild acid (pH 4-5) and is reversible.

The mechanism involves two main stages: nucleophilic addition and elimination. First, the amine nitrogen attacks the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. Following proton transfers, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen then expels the water molecule, forming a C=N double bond and generating an iminium ion, which is subsequently deprotonated to give the neutral imine. To drive the equilibrium towards the product, water is often removed from the reaction mixture.

A crucial subsequent transformation of the resulting imine is its reduction to a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination . This method is highly effective for forming substituted amines while avoiding the over-alkylation issues seen in direct nucleophilic substitution. Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they can selectively reduce the imine in the presence of the starting carbonyl compound, allowing the entire process to be performed in a single pot.

Carbonyl CompoundIntermediate ProductReducing AgentFinal Product
PropanalN-(Propylidene)hex-5-en-3-amineSodium cyanoborohydride (NaBH₃CN)N-Propylhex-5-en-3-amine
AcetoneN-(Propan-2-ylidene)hex-5-en-3-amineCatalytic Hydrogenation (H₂/Pd)N-Isopropylhex-5-en-3-amine
Table 3: Reductive Amination of Hex-5-en-3-amine.

Reactions Involving the Alkene Functional Group

The terminal double bond provides a site for electrophilic addition and reduction reactions.

Hydrogenation and Reduction Reactions

The alkene functional group in Hex-5-en-3-amine can be selectively reduced to an alkane through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond.

This transformation converts Hex-5-en-3-amine into Hexan-3-amine. The conditions can often be controlled to selectively reduce the alkene without affecting the amine functionality. Heterogeneous catalysts are commonly employed, and the reaction is a cornerstone of synthetic organic chemistry for achieving saturation of carbon-carbon multiple bonds.

ReactantReagentsConditionsProduct
Hex-5-en-3-amineH₂, Palladium on Carbon (Pd/C)Methanol, Room Temperature, 1 atm H₂Hexan-3-amine
Table 4: Hydrogenation of the Alkene Group.

Addition Reactions to the Double Bond (e.g., Hydrohalogenation, Hydration)

The terminal alkene of Hex-5-en-3-amine hydrochloride is susceptible to electrophilic addition reactions typical of unsaturated hydrocarbons.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond is expected to follow Markovnikov's rule. In this process, the hydrogen atom adds to the terminal carbon (C-6), which has more hydrogen atoms, while the halide adds to the more substituted carbon (C-5). This regioselectivity is driven by the formation of the more stable secondary carbocation intermediate at the C-5 position. The presence of the protonated amine may influence the reaction rate but is not expected to alter the fundamental mechanism.

Table 1: Predicted Products of Hydrohalogenation of this compound

Reagent Predicted Major Product
HCl 5-Chlorohexan-3-amine hydrochloride
HBr 5-Bromohexan-3-amine hydrochloride

Hydration: Acid-catalyzed hydration of the alkene moiety is also predicted to follow Markovnikov's rule, leading to the formation of an alcohol. The reaction, typically carried out with aqueous sulfuric acid, proceeds via protonation of the double bond to form a secondary carbocation at C-5, which is then attacked by water. Deprotonation of the resulting oxonium ion yields the final alcohol product, Hexane-3-amine-5-ol hydrochloride.

Metathesis Reactions and Macrocyclization Strategies

The terminal olefin in this compound makes it a suitable substrate for olefin metathesis reactions, particularly for ring-closing metathesis (RCM) in appropriately designed precursors for macrocyclization. While free amines can poison ruthenium-based metathesis catalysts, their corresponding hydrochloride salts are often compatible and undergo efficient RCM.

This principle is applied in the synthesis of macrocyclic compounds where a derivative of Hex-5-en-3-amine could be incorporated into a larger molecule containing another terminal alkene. For instance, a derivative such as (R)-1-(methylsulfonyl)hex-5-en-3-amine has been utilized in the synthesis of macrocyclic urea compounds that are agonists of orexin receptors google.com. The metathesis reaction, driven by the release of volatile ethylene gas, would facilitate the formation of a large ring structure, a key strategy in synthesizing complex molecules like cyclic peptides and peptidomimetics.

Oxidative Cleavage of the Alkene

The double bond in this compound can be cleaved through oxidative reactions, most notably ozonolysis, to yield carbonyl compounds. byjus.comwikipedia.org The nature of the final products depends on the workup conditions employed after the initial reaction with ozone. masterorganicchemistry.com

Reductive Workup: Treatment of the intermediate ozonide with a reducing agent, such as dimethyl sulfide (DMS) or zinc and water, will cleave the double bond to yield two different carbonyl compounds. The C-5 and C-6 fragment would be converted to formaldehyde (B43269), while the remainder of the molecule would become 4-aminopentan-2-one hydrochloride.

Oxidative Workup: If an oxidizing agent like hydrogen peroxide (H₂O₂) is used for the workup, any aldehyde products are further oxidized to carboxylic acids. masterorganicchemistry.com In this case, the terminal carbon (C-6) would be oxidized to carbon dioxide, while the C-5 carbon would become part of a ketone, again yielding 4-aminopentan-2-one hydrochloride.

Research into the ozonolysis of other aminoalkenes has shown that the amino group can act as an internal nucleophile, potentially leading to the formation of cyclic products like keto lactams, depending on the spatial relationship between the amine and the alkene. publish.csiro.au

Table 2: Expected Products from Oxidative Cleavage of this compound

Reagent(s) Workup Products
1. O₃; 2. (CH₃)₂S Reductive 4-Aminopentan-2-one hydrochloride, Formaldehyde

Concerted Reactions Involving Both Amine and Alkene Moieties

The dual functionality of this compound allows for powerful intramolecular reactions that involve both the amine and the alkene, leading to the formation of heterocyclic structures.

Intramolecular Cyclization Reactions

Hex-5-en-3-amine and its derivatives are ideal precursors for the synthesis of substituted piperidines through intramolecular cyclization. nih.govresearchgate.netbeilstein-journals.org A key example is intramolecular hydroamination, an atom-economical reaction where the N-H bond of the amine adds across the C=C double bond. acs.org This reaction can be catalyzed by various organometallic complexes, including those based on rare-earth metals (like Lanthanides), zinc, or zirconium. nih.govnih.govresearchgate.net

The cyclization of an aminoalkene like Hex-5-en-3-amine would proceed via a 6-endo-trig pathway to form a six-membered piperidine (B6355638) ring. The specific product would be a substituted methylpiperidine, such as 2-ethyl-4-methylpiperidine or 3,5-dimethylpiperidine, depending on the exact mechanism and reaction conditions. These reactions are often highly stereoselective. nih.gov

Diversity-Oriented Synthesis Utilizing Multidimensional Coupling

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse molecules from a common starting material. A bifunctional compound like this compound is a valuable building block for DOS strategies. The presence of two distinct reactive sites—the primary amine and the terminal alkene—allows for sequential or orthogonal chemical modifications.

For example, the amine can be functionalized through acylation, alkylation, or reductive amination. Subsequently, the alkene can be modified through reactions like metathesis, hydroformylation, or cycloaddition. This multidimensional coupling approach enables the rapid generation of a wide array of complex molecules, including various heterocyclic scaffolds and polycyclic structures, from a single, relatively simple precursor.

Reaction Mechanisms and Kinetics

The mechanisms and kinetics of the reactions involving this compound are fundamental to understanding and optimizing its synthetic applications.

The intramolecular hydroamination/cyclization of aminoalkenes has been a subject of detailed mechanistic study. acs.orgfigshare.com Kinetic investigations reveal that the reaction often exhibits a zero-order dependence on the substrate concentration, suggesting that a reversible interaction between the substrate and the catalyst precedes the rate-determining irreversible step. researchgate.net

For rare-earth metal-catalyzed hydroaminations, kinetic studies of similar aminoalkenes show that the efficiency of the reaction can be influenced by the steric and electronic properties of substituents on the substrate. nih.govvtt.fi For instance, the cyclization of 1-arylaminopentenes has been shown to proceed with high efficiency, while the efficiency decreases with increasing steric bulk of alkyl substituents on the amine. nih.govvtt.fi Eyring and Arrhenius analyses for the cyclization of a model secondary aminoalkene catalyzed by an organozinc complex yielded activation parameters of ΔH‡ = 11.3 kcal mol⁻¹, ΔS‡ = -35.75 cal K⁻¹ mol⁻¹, and Ea = 11.68 kcal mol⁻¹. nih.gov These values are consistent with a highly organized transition state for the cyclization process. nih.govresearchgate.net The proposed mechanism often involves the formation of a metal-amido intermediate, followed by insertion of the alkene into the metal-nitrogen bond. acs.org

Based on a comprehensive search of available scientific literature, detailed mechanistic investigations, including transition state analysis and catalytic cycle elucidation, specifically for the compound this compound, are not publicly available.

While general principles of reactivity for unsaturated amines are well-established in the field of organic chemistry, specific experimental or computational studies focusing on the reaction mechanisms of this compound have not been reported in the searched scientific databases. Therefore, it is not possible to provide a thorough and scientifically accurate article on the "" with the requested focus on "Transition State Analysis" and "Catalytic Cycle Elucidation" at this time.

Further research on this specific compound would be required to generate the detailed findings and data requested in the article outline.

Theoretical and Computational Studies of Hex 5 En 3 Amine Hydrochloride

Prediction of Molecular Descriptors

Molecular descriptors for Hex-5-en-3-amine hydrochloride have been determined using computational models. These theoretical predictions offer a quantitative profile of the molecule's key chemical features.

The predicted values for several important molecular descriptors are summarized in the table below.

Molecular DescriptorPredicted ValueReference
Topological Polar Surface Area26.02 Ų chemscene.com
LogP (Partition Coefficient)1.7216 chemscene.com
Hydrogen Bond Donor Count1 chemscene.com
Hydrogen Bond Acceptor Count1 chemscene.com
Rotatable Bond Count3 chemscene.com

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a key indicator of a molecule's ability to permeate cell membranes. For this compound, the calculated TPSA is 26.02 Ų. chemscene.com This value is primarily attributed to the amine group within the molecule.

The partition coefficient (LogP) measures the lipophilicity or hydrophobicity of a compound. It is defined as the logarithm of the ratio of the compound's concentration in an octanol (B41247) phase to its concentration in an aqueous phase. A higher LogP value indicates greater lipophilicity. The computationally predicted LogP for this compound is 1.7216. chemscene.com This moderate value suggests a balance between hydrophilic and lipophilic characteristics.

Hydrogen bonding capability is a critical factor in molecular interactions, particularly in biological systems. uomustansiriyah.edu.iq A hydrogen bond donor is a group that provides a hydrogen atom to the bond, while an acceptor provides the lone pair of electrons. libretexts.orglibretexts.org In the case of this compound, computational data indicates it has one hydrogen bond donor and one hydrogen bond acceptor. chemscene.com The primary amine group is the principal site for these interactions. uomustansiriyah.edu.iq

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This descriptor is defined as the count of any single bond, not in a ring, that is bonded to a non-hydrogen atom. Greater flexibility can influence how a molecule binds to a target site. For this compound, the calculated number of rotatable bonds is 3. chemscene.com

Exploration of Biological Activities and Mechanistic Insights Excluding Dosage

Interaction with Molecular Targets

The chemical structure of Hex-5-en-3-amine hydrochloride provides a basis for predicting its potential interactions with biological macromolecules.

Hydrogen Bonding Interactions

The primary amine group in this compound can act as both a hydrogen bond donor and acceptor. The nitrogen atom possesses a lone pair of electrons capable of accepting a hydrogen bond, while the hydrogen atoms attached to the nitrogen can be donated. This duality allows for the formation of multiple hydrogen bonds with amino acid residues in proteins, such as the side chains of aspartate, glutamate, serine, and threonine, or with the phosphate backbone of nucleic acids.

Ionic Interactions with Biological Molecules

In its hydrochloride salt form, the amine group is protonated, carrying a positive charge. This allows for strong electrostatic or ionic interactions with negatively charged functional groups on biological molecules. For instance, it could form salt bridges with the carboxylate side chains of aspartic acid and glutamic acid residues in proteins, or with the phosphate groups of phospholipids in cell membranes.

Participation in Addition Reactions with Biological Substrates

The terminal alkene in this compound presents a site for potential addition reactions. Within a biological context, this could involve reactions with nucleophilic residues on proteins or other biomolecules. One possibility is a Michael addition-type reaction if the double bond is activated by a nearby electron-withdrawing group, although such a group is absent in this specific molecule. Nevertheless, enzymatic activation could potentially lead to covalent bond formation with biological targets.

Modulation of Enzyme Activity

At present, there are no specific studies detailing the modulation of any particular enzyme's activity by this compound. Hypothetically, its ability to engage in hydrogen bonding and ionic interactions could allow it to bind to the active site or allosteric sites of enzymes, potentially leading to inhibition or activation. The structural similarity to other known enzyme inhibitors could suggest potential targets, but this remains speculative without direct experimental evidence.

Protein-Ligand Interaction Studies

Detailed protein-ligand interaction studies, such as X-ray crystallography or NMR spectroscopy, for this compound have not been reported. Such studies would be invaluable in elucidating the precise binding mode and the specific amino acid residues involved in the interaction with any identified protein targets. Computational modeling and docking studies could offer predictive insights into potential protein targets and binding affinities, but these would require experimental validation.

Cellular Effects and Pathways Involved

While specific studies on this compound are not extensively detailed in publicly available literature, the cellular effects of similar small molecules often involve interactions with fundamental cellular processes. One of the most critical of these is the regulation of the cell cycle.

Effects on Cell Cycle Progression (e.g., G1 arrest)

The cell cycle is a tightly regulated process that governs cell duplication and division. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is controlled by a series of checkpoints that ensure the fidelity of DNA replication and cell division.

Chemical compounds can induce cell cycle arrest at various checkpoints, with the G1 checkpoint being a common target. G1 arrest prevents cells from entering the S phase, thereby halting DNA replication and proliferation. This is often achieved by modulating the activity of key regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their associated cyclins. For instance, the inhibition of CDK4/cyclin D1 complexes is a known mechanism for inducing G1/S phase arrest. The tumor suppressor protein p53 and its downstream effector p21 also play a crucial role in this process; their activation can block the activity of CDK-cyclin complexes, leading to a halt in cell cycle progression. mdpi.com

Small molecule inhibitors can trigger these pathways, leading to an accumulation of cells in the G1 phase. mdpi.com This action forms the basis of the antiproliferative effects of many compounds under investigation for therapeutic use. nih.gov

Table 1: Key Proteins Involved in G1 Cell Cycle Phase Regulation

Protein Family Key Members Function in G1 Phase
Cyclins Cyclin D, Cyclin E Activate CDKs, levels fluctuate through the cell cycle.
Cyclin-Dependent Kinases (CDKs) CDK4, CDK6, CDK2 Phosphorylate target proteins to drive cell cycle progression.
CDK Inhibitors (CKIs) p21 (WAF1/CIP1), p27 (KIP1) Bind to and inhibit the activity of Cyclin-CDK complexes.

| Tumor Suppressors | p53, Retinoblastoma (Rb) | Regulate transcription of CKIs; control the G1/S checkpoint. |

Impact on Microtubulin Dynamics and Spindle Morphology

Microtubules are dynamic polymers that are essential components of the cytoskeleton. During mitosis, they form the mitotic spindle, a crucial structure responsible for the accurate segregation of chromosomes into daughter cells. The proper functioning of the mitotic spindle depends on the dynamic instability of microtubules, which involves phases of growth (polymerization) and shrinkage (depolymerization).

Certain chemical agents can interfere with this process by either stabilizing or destabilizing microtubules. This disruption prevents the formation of a functional bipolar spindle, leading to mitotic arrest and, frequently, cell death. Compounds that affect microtubule dynamics can cause various morphological abnormalities in the spindle, such as the formation of multipolar spindles or disorganized asters. This interference with the fundamental machinery of cell division is a key mechanism for the antiproliferative activity of many cytotoxic agents.

Inhibition of Cell Proliferation (Mechanistic aspects)

The inhibition of cellular proliferation is the culmination of events such as cell cycle arrest and disruption of mitotic machinery. By preventing cells from progressing through the G1 phase, as described above, a compound effectively stops the cell population from expanding. Similarly, by disrupting microtubule dynamics and spindle formation, a compound can trigger a mitotic checkpoint, leading to a prolonged halt in mitosis that can ultimately induce apoptosis (programmed cell death).

Therefore, the mechanistic basis for the inhibition of cell proliferation by a small molecule like this compound could theoretically involve one or both of these pathways. The interaction of the compound with specific molecular targets, such as enzymes or receptors, can trigger signaling cascades that lead to these downstream biological effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. researchgate.netmdpi.com

Comparison with Hex-5-en-3-amine and Related Compounds (e.g., Hept-6-en-3-amine hydrochloride, Oct-7-en-3-amine hydrochloride)

Hex-5-en-3-amine: A six-carbon chain.

Hept-6-en-3-amine: A seven-carbon chain.

Oct-7-en-3-amine: An eight-carbon chain. nih.gov

Increasing the length of the alkyl chain generally increases the lipophilicity (fat-solubility) of a molecule. This can affect various pharmacokinetic and pharmacodynamic properties, including membrane permeability, protein binding, and interaction with the hydrophobic pockets of target enzymes or receptors. Whether this increase in chain length would lead to enhanced or diminished biological activity would depend entirely on the specific nature of the biological target and how the compound binds to it.

Table 2: Comparison of Hex-5-en-3-amine and Related Analogues

Compound Name Molecular Formula Molecular Weight ( g/mol ) Carbon Chain Length
Hex-5-en-3-amine C6H13N 99.17 6
Hept-6-en-3-amine C7H15N 113.20 7

| Oct-7-en-3-amine | C8H17N | 127.23 nih.gov | 8 |

Effects of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.govresearchgate.net This is because biological targets such as enzymes and receptors are themselves chiral, and thus can differentiate between the stereoisomers of a drug molecule. stereoelectronics.orgtru.ca

Hex-5-en-3-amine possesses a chiral center at the carbon atom in the 3-position (C3), which is bonded to four different groups: a hydrogen atom, an amino group, an ethyl group, and an allyl group. Due to this chirality, the molecule can exist as a pair of enantiomers: (R)-Hex-5-en-3-amine and (S)-Hex-5-en-3-amine.

These two enantiomers are non-superimposable mirror images of each other and can have significantly different biological activities. solubilityofthings.com One enantiomer (the eutomer) may bind to a biological target with high affinity and elicit a strong response, while the other enantiomer (the distomer) may bind with much lower affinity or not at all. In some cases, the distomer may even have unwanted or different biological effects. Therefore, the interaction between a chiral molecule and its receptor is diastereomeric, resulting in different binding energies and biological outcomes for each enantiomer. stereoelectronics.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Hex-5-en-3-amine
Hept-6-en-3-amine hydrochloride
Hept-6-en-3-amine
Oct-7-en-3-amine hydrochloride

Applications in Medicinal Chemistry and Materials Science

Building Block for Pharmaceutical Synthesisorganic-chemistry.org

As a chemical building block, Hex-5-en-3-amine hydrochloride offers chemists a scaffold containing both nucleophilic and olefinic functionalities. achemblock.com These groups allow for sequential or tandem reactions to build molecular complexity, a key process in the development of new pharmaceutical agents.

The dual reactivity of this compound makes it a potential precursor for a range of bioactive compounds. The amine can be readily acylated, alkylated, or used in condensation reactions, while the alkene is available for transformations such as hydroboration-oxidation, epoxidation, or metathesis. This allows for the introduction of diverse functional groups and the construction of varied molecular skeletons, which are essential activities in the search for new therapeutic agents. While it is a potential precursor, specific examples of its direct use in the synthesis of named, highly bioactive compounds are not extensively documented in prominent scientific literature. nih.govresearchgate.net

In the context of drug discovery, small, functionalized molecules like this compound serve as key intermediates. They can be incorporated into larger molecules to explore the chemical space around a biological target. The ethyl and allyl groups attached to the chiral center can influence the steric and conformational properties of a final compound, which can be critical for its binding affinity and selectivity to a specific receptor or enzyme.

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. While direct literature examples detailing the use of this compound for macrocyclization are sparse, the utility of its structural isomers has been demonstrated. For instance, hex-5-en-1-amine, a positional isomer, has been employed in the diversity-oriented synthesis of macrocyclic scaffolds. In such syntheses, the terminal amine and alkene can be used in ring-closing metathesis reactions or other cyclization strategies to form large, ring-based structures.

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Hex-5-en-3-amine is classified as a homoallylic amine, a class of substrates that can undergo cyclization reactions to form substituted piperidines. nih.gov One such reaction is the aza-Prins cyclization, where a homoallylic amine reacts with an aldehyde or ketone under acidic conditions. nih.govyoutube.com In a potential application, the nitrogen atom of Hex-5-en-3-amine could attack an activated carbonyl, followed by the terminal alkene attacking the resulting iminium ion in an intramolecular fashion. This cyclization would generate a 4-substituted piperidine ring, a valuable intermediate for further pharmaceutical development. nih.govyoutube.com This represents a theoretical application based on its structure, as specific examples utilizing this compound for this purpose require further documentation.

Use in Specialty Chemical Productionamericanelements.com

This compound is itself considered a specialty chemical, primarily available for research and development purposes. achemblock.comamericanelements.com It is supplied by various chemical companies for use in synthetic laboratories. Information regarding its application as a bulk starting material in the large-scale industrial production of other specialty chemicals is not widely documented. Its value lies in its utility in small-scale, high-value syntheses typical of the pharmaceutical and fine chemical industries.

Role in Polymer and Material Science (e.g., as a monomer or cross-linking agent)

There is no publicly available research demonstrating the use of this compound as a monomer for polymerization or as a cross-linking agent in material science.

While allylic amines, in general, can be challenging to polymerize via free-radical methods due to degradative chain transfer, specialized techniques have been developed for their polymerization. These methods often involve the use of specific initiators or the formation of monomer-acid complexes to enhance reactivity. However, none of the reviewed literature specifically mentions the polymerization of Hex-5-en-3-amine or its hydrochloride salt.

The primary amine group and the vinyl group present in this compound suggest theoretical potential for its use as a monomer or for post-polymerization modification. The amine group could potentially be used for ring-opening polymerizations or as a site for grafting other polymer chains. The double bond could theoretically participate in addition polymerization. However, no studies have been found that explore these possibilities for this specific compound.

Catalytic Applications (if identified)

No literature has been found to indicate that this compound has been investigated or used for any catalytic applications. While amine-containing compounds can sometimes act as organocatalysts, and allylic structures can be ligands in transition metal catalysis, there is no evidence to suggest that this compound has been employed in such a capacity.

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Hex-5-en-3-amine hydrochloride, a primary research goal is to move beyond traditional synthetic pathways towards greener alternatives.

Current synthetic methods for aliphatic amines often involve multi-step processes with low atom economy and the use of hazardous reagents. rsc.org Future research should focus on the development of catalytic, one-pot syntheses. For instance, nickel-catalyzed multicomponent coupling reactions, which can form complex allylic amines from simple alkenes, aldehydes, and amides in a single step, offer a promising avenue. nih.govrsc.org Such methods are not only more efficient but also align with the principles of green chemistry by utilizing inexpensive catalysts and readily available starting materials. nih.govrsc.org

Another key direction is the exploration of biocatalysis. The use of enzymes in amine synthesis is a growing field that can offer high selectivity and mild reaction conditions. acs.org Research into identifying or engineering enzymes capable of producing this compound or its precursors could lead to highly sustainable and efficient manufacturing processes.

Future synthetic research can be summarized by the following objectives:

Research ObjectivePotential MethodologyKey Advantages
Develop a one-pot synthesisNickel-catalyzed three-component couplingHigh atom economy, use of simple starting materials
Explore biocatalytic routesEnzyme-catalyzed aminationHigh selectivity, mild reaction conditions, environmentally friendly
Investigate flow chemistry synthesisContinuous flow reactorsImproved safety, scalability, and process control

In-depth Mechanistic Understanding of Biological Interactions

The biological activity of aliphatic amines is diverse, with many compounds exhibiting significant pharmacological effects. nih.govpharmacareers.in However, the specific biological interactions of this compound are currently unknown. A crucial area of future research will be to elucidate its potential bioactivity and understand the underlying molecular mechanisms.

Initial studies should involve broad screening to identify any potential therapeutic activities. Given that unsaturated carbocyclic nucleoside analogues have shown antiviral activity, this could be a starting point for investigation. nih.gov Subsequent research should then focus on identifying the specific molecular targets and pathways through which this compound exerts its effects.

Understanding the metabolism of this compound is also critical. The metabolic N-oxidation of aliphatic amines can lead to the formation of pharmacologically active metabolites. nih.gov Investigating the metabolic fate of this compound will be essential for a complete understanding of its biological effects and potential toxicity.

Key research questions to be addressed include:

Does this compound exhibit any significant biological activity (e.g., antimicrobial, antiviral, anticancer)?

What are the specific molecular targets of this compound?

How is this compound metabolized in biological systems?

Do its metabolites have any biological activity or toxicity?

Exploration of New Applications and Derivatizations

The primary amine group and the terminal double bond in this compound make it a versatile platform for the synthesis of a wide range of derivatives. nih.gov Future research should capitalize on this reactivity to create novel compounds with tailored properties and applications.

Derivatization can be used to enhance or modify the biological activity of the parent compound. For example, the synthesis of various amides, sulfonamides, and ureas from the primary amine could lead to the discovery of new therapeutic agents. researchgate.net Furthermore, the double bond can be functionalized through reactions such as epoxidation, dihydroxylation, or polymerization to create new materials with unique properties.

The exploration of new applications is not limited to the pharmaceutical industry. Aliphatic amines are widely used as corrosion inhibitors, surfactants, and in the synthesis of polymers and dyes. firsthope.co.in By derivatizing this compound, it may be possible to develop new compounds with superior performance in these industrial applications.

Future research in this area should focus on:

Derivatization StrategyPotential ApplicationRationale
Acylation of the amine groupPharmaceuticalsCreation of a library of amides for biological screening
Functionalization of the double bondMaterials ScienceSynthesis of novel polymers or functional materials
Quaternization of the amineAntimicrobial agents, surfactantsIntroduction of a permanent positive charge

Advanced Computational Methodologies for Prediction and Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. acs.org For this compound, advanced computational methodologies can be employed to predict its properties, guide experimental work, and design new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of this compound and its derivatives. nih.govd-nb.info These models use statistical methods to correlate chemical structure with biological activity, allowing for the rapid screening of virtual libraries of compounds.

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the potential interactions of this compound with biological macromolecules such as proteins and nucleic acids. mdpi.comnih.gov These techniques can be used to identify potential drug targets and to understand the molecular basis of binding and activity. This in silico approach can significantly accelerate the discovery of new bioactive molecules. mdpi.com

Future computational research should aim to:

Develop robust QSAR models to predict the toxicity and bioactivity of this compound and its derivatives.

Use molecular docking to screen for potential biological targets of this compound.

Employ molecular dynamics simulations to study the binding modes and dynamics of this compound with its putative targets.

Utilize computational methods to design novel derivatives with improved activity and safety profiles.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in both fundamental and applied chemistry.

Q & A

Basic Research Question

  • HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase (0.1% TFA in water:acetonitrile, 70:30). Detect at 210 nm; retention time ~8–10 minutes. Calibrate against a certified reference standard .
  • Elemental Analysis : Confirm %C, %H, %N, and %Cl (±0.3% deviation from theoretical values) .
  • Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis of the hydrochloride salt .

How do reaction conditions influence alkene stability during synthesis?

Advanced Research Question
The alkene group in Hex-5-en-3-amine is prone to oxidation or acid-catalyzed rearrangement.

  • Optimization Strategies :
    • Avoid strong acids (e.g., H2SO4) during salt formation; use HCl gas in dry solvents to minimize side reactions .
    • Add radical inhibitors (e.g., BHT, 0.1% w/w) during hydrogenation to prevent peroxide formation.
    • Monitor temperature (<40°C) and use short reaction times (<6 hours) to preserve alkene integrity .

What experimental designs are suitable for studying its stability under physiological conditions?

Advanced Research Question

  • Accelerated Stability Testing :
    • Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48, and 72 hours.
    • Analyze degradation products via LC-MS; common pathways include hydrolysis (amide/ester cleavage) or oxidation (epoxide formation) .
  • DOE (Design of Experiments) : Apply factorial designs to assess interactions between temperature, pH, and ionic strength. Use ANOVA to identify significant degradation factors .

How can computational tools aid in predicting its reactivity or binding properties?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., amine receptors) using software like GROMACS. Focus on protonated amine’s electrostatic contributions .
  • Docking Studies (AutoDock Vina) : Predict binding affinities by docking the compound into protein active sites (PDB IDs: e.g., 5HT3 receptor). Validate with experimental IC50 assays .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents) to separate enantiomers.
  • Continuous Flow Reactors : Improve scalability and reduce racemization by controlling residence time and temperature gradients .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor enantiomeric excess in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hex-5-en-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Hex-5-en-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.